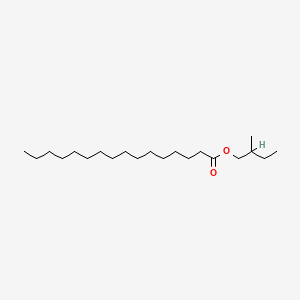

2-Methylbutyl palmitate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylbutyl palmitate is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols. For 2-methylbutyl palmitate:

C21H42O2+H2O→C16H32O2(palmitic acid)+C5H12O(2-methyl-1-butanol)

-

Acid-Catalyzed Hydrolysis : Amberlyst 15, a cation-exchange resin, effectively catalyzes ester hydrolysis in palmitic acid esters (e.g., methyl palmitate) at elevated temperatures (343–373 K) .

-

Base-Catalyzed Saponification : Strong bases like NaOH or KOH cleave esters into carboxylate salts and alcohols. For methyl palmitate, saponification proceeds rapidly under reflux conditions .

Transesterification

Transesterification involves alcohol exchange, often catalyzed by acids, bases, or enzymes. For example:

C21H42O2+CH3OH→C17H34O2(methyl palmitate)+C5H12O

-

Heterogeneous Catalysis : Zeolite catalysts like NaY-MMM activated with triethylamine enable transesterification of palmitic acid esters with dimethyl carbonate at 150°C .

-

Kinetic Insights : Methyl palmitate synthesis from palmitic acid and methanol follows pseudo-first-order kinetics under excess methanol, with forward rate constants (k1) ranging from 1.2×10−3 to 3.8×10−3min−1 at 343–373 K .

Oxidation and Reduction

Esters are generally resistant to oxidation, but the alkyl chain or ester group may react under specific conditions:

-

Oxidation of Alkyl Chain : Long-chain esters like methyl palmitate can undergo partial oxidation at high temperatures, forming ketones or carboxylic acids .

-

Reduction : Catalytic hydrogenation (e.g., using Ru-BINAP) reduces unsaturated esters, as seen in enantioselective syntheses of 2-methylbutanoic acid derivatives .

Polymerization and Condensation

Palmitate esters serve as precursors for biodegradable polymers. For instance:

-

Polyester Synthesis : Dimethyl 2-tetradecylmalonate (derived from methyl palmitate) polymerizes with diols like 1,12-dodecanediol using Ti(OiPr)₄, yielding polyesters with Tg=13∘C and Tm=51∘C .

Thermal Degradation

Esters decompose at elevated temperatures. For methyl palmitate:

-

Pyrolysis : Produces alkanes, alkenes, and CO₂ above 400°C .

-

Stability : this compound likely exhibits similar thermal stability due to its saturated hydrocarbon chain.

Key Considerations

-

Catalyst Efficiency : Heterogeneous catalysts (e.g., Amberlyst 15, zeolites) enhance reaction rates and simplify product separation .

-

Enantioselectivity : Asymmetric hydrogenation methods for 2-methylbutanoic acid derivatives suggest potential routes to chiral esters .

-

Thermodynamics : Excess alcohol (e.g., methanol) shifts esterification equilibrium toward product formation .

特性

CAS番号 |

94022-82-9 |

|---|---|

分子式 |

C21H42O2 |

分子量 |

326.6 g/mol |

IUPAC名 |

2-methylbutyl hexadecanoate |

InChI |

InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)23-19-20(3)5-2/h20H,4-19H2,1-3H3 |

InChIキー |

JMWUDENRAYGYDI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)CC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)CC |

Key on ui other cas no. |

94022-82-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。